N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide
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Overview
Description
N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide is a complex organic compound with a unique structure that includes fluorinated phenyl groups, deuterated propyl groups, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Deuteration of the Propyl Group: The propyl group is deuterated using deuterium gas in the presence of a suitable catalyst.
Attachment of the Hydroxyoxan Group: The hydroxyoxan group is attached through an aldol condensation reaction.
Final Assembly: The final compound is assembled by coupling the intermediate products using a sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyoxan group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
Oxidation: Oxo derivatives of the hydroxyoxan group.
Reduction: Dihydropyrimidine derivatives.
Substitution: Functionalized fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s potential as a pharmacophore is of interest. Its structural features may enable it to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions suggests it could be modified to enhance its pharmacological properties.
Industry
In industry, the compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrimidine ring could participate in hydrogen bonding and π-π stacking interactions. The deuterated propyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but lacks the complex pyrimidine and deuterated propyl groups.
Sulfur Compounds: While not structurally similar, sulfur compounds exhibit diverse chemical reactivity that can be compared to the reactivity of the sulfonamide group in the target compound.
Uniqueness
The uniqueness of N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide lies in its combination of fluorinated, deuterated, and pyrimidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26FN3O5S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m1/s1/i1D3,2D3 |
InChI Key |
SOEGVMSNJOCVHT-ZPYIEOOESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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